(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol
Description
Properties
IUPAC Name |
[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]-phenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O/c22-16-11-10-14(12-17(16)23)13-25-19-9-5-4-8-18(19)24-21(25)20(26)15-6-2-1-3-7-15/h1-12,20,26H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZKKZHQNTYVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2CC4=CC(=C(C=C4)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the dichlorobenzyl group and the phenylmethanol moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The phenylmethanol moiety can be oxidized to form the corresponding benzaldehyde or benzoic acid.
Reduction: The dichlorobenzyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and solvents such as dichloromethane (DCM).
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, (1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol serves as a building block for synthesizing more complex benzimidazole derivatives. Its structural characteristics enable it to undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for further chemical modifications.
Biology
The compound exhibits significant biological activities , including:
- Antimicrobial Properties : It has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
- Antifungal Activity : Similar compounds have shown potential in inhibiting fungal growth, which is crucial in addressing fungal infections resistant to conventional treatments .
- Enzyme Inhibition : It can inhibit key enzymes involved in disease processes, such as pteridine reductase 1 and methionyl-tRNA synthetase in Trypanosoma brucei, indicating its potential in treating parasitic infections .
Medicine
The therapeutic potential of this compound is noteworthy:
- Anticancer Activity : Studies have indicated that derivatives can induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific cancer-related pathways .
- Potential Drug Development : The compound's ability to interact with multiple biological targets positions it as a promising candidate for drug development aimed at treating resistant infections and cancers .
Case Studies and Research Findings
Several studies have investigated the biological activities and therapeutic potentials of this compound and its derivatives:
Mechanism of Action
The mechanism of action of (1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects. The dichlorobenzyl group enhances the compound’s binding affinity and specificity, contributing to its overall efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
Key Observations :
- Substituent Position : The N1 3,4-dichlorobenzyl group is a common motif, enhancing steric bulk and electron-withdrawing properties. Its absence (e.g., CAS 39861-21-7) reduces molecular weight but may diminish target affinity .
- C2 Modifications: Replacement of the methanol group with amines (compound 27) or acetamides (compound 23) alters hydrogen-bonding capacity. Thiosemicarbazide derivatives (e.g., 6g) exhibit enzyme inhibition, suggesting the C2 position critically influences bioactivity .
- Synthetic Efficiency : Yields vary significantly (10–30%) depending on substituents, with acetamide derivatives (compound 23) showing higher efficiency compared to phenyl-amine analogs (compound 27) .
Physicochemical and Spectroscopic Properties
- Purity and Characterization : All analogs are purified via flash chromatography (3–10% MeOH/DCM) and validated by ¹H NMR/LCMS (>98% purity) .
- Lipophilicity: The dichlorobenzyl group increases logP values, while polar groups (e.g., methanol in the target compound) may enhance aqueous solubility compared to acetamide or amine derivatives.
Biological Activity
The compound (1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol is a benzimidazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a benzimidazole core linked to a phenyl group and a dichlorobenzyl moiety, which contribute to its biological properties.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.18 g/mol |
| CAS Number | 852465-75-9 |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of several benzimidazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics like ampicillin, indicating its potential as a therapeutic agent against resistant strains .
The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. It acts primarily by inhibiting enzymatic activity critical for bacterial survival and proliferation.
Table 2: Mechanism Insights
| Target Type | Interaction Type | Effect |
|---|---|---|
| Enzymes | Inhibition | Disruption of metabolic pathways |
| Receptors | Modulation | Altered signal transduction |
Synthesis and Pharmacological Evaluation
The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-aminobenzimidazole under basic conditions. This synthetic route has been optimized for yield and purity .
Comparative Studies
Comparative studies with similar compounds reveal that while many benzimidazole derivatives exhibit antimicrobial properties, the unique structure of this compound allows for broader biological activity due to its dual functionality .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
